molecular formula C13H26N4OS4 B15342242 Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea CAS No. 13575-60-5

Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea

Cat. No.: B15342242
CAS No.: 13575-60-5
M. Wt: 382.6 g/mol
InChI Key: SKCIXVXNJSASNY-UHFFFAOYSA-N
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Description

Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea is a sulfur-containing carbamic acid derivative characterized by its unique diester linkages and mercaptomethylurea backbone. The compound features two diethyldithio groups attached to a carbamic acid core, esterified with 1,3-bis(mercaptomethyl)urea.

Key structural attributes include:

  • Diester linkages: These involve carbonyl groups (C=O) bonded to two oxygen atoms, each further linked to carbon atoms, as defined in polymer classification systems .
  • Thiol (-SH) groups: From the 1,3-bis(mercaptomethyl)urea component, enabling crosslinking or metal-binding applications.
  • Diethyldithio groups: Ethyl-substituted sulfur chains that may influence solubility and thermal stability.

Properties

CAS No.

13575-60-5

Molecular Formula

C13H26N4OS4

Molecular Weight

382.6 g/mol

IUPAC Name

(diethylcarbamothioylsulfanylmethylcarbamoylamino)methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C13H26N4OS4/c1-5-16(6-2)12(19)21-9-14-11(18)15-10-22-13(20)17(7-3)8-4/h5-10H2,1-4H3,(H2,14,15,18)

InChI Key

SKCIXVXNJSASNY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCNC(=O)NCSC(=S)N(CC)CC

Origin of Product

United States

Chemical Reactions Analysis

Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce carbamic acid and urea functionalities into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its reactivity with biological macromolecules .

Comparison with Similar Compounds

Research Findings and Gaps

  • Classification : The compound falls under subclass 423+ for poly(amido esters) in material science, distinct from polyurethanes due to its diester linkage configuration .
  • Synthetic Routes: Limited data exist on its synthesis, though analogous carbamic acid esters are prepared via condensation reactions.
  • Applications: Potential uses in crosslinked polymers or metal-organic frameworks (MOFs) remain underexplored.

Biological Activity

Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of carbamic acid and dithiocarbamate moieties. Its chemical formula is C13H26N4O2S4C_{13}H_{26}N_4O_2S_4, indicating a complex structure that may contribute to its biological properties.

Structural Formula

Carbamic Acid Diethyldithio Diester with 1 3 Bis mercaptomethyl urea\text{Carbamic Acid Diethyldithio Diester with 1 3 Bis mercaptomethyl urea}
  • Molecular Weight : Approximately 382.57 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research has indicated that carbamate derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of carbamic acid derivatives against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture.

Table 1: Antimicrobial Activity of Carbamate Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Carbamic Acid Derivative AE. coli15
Carbamic Acid Derivative BS. aureus18
Carbamic Acid, Diethyldithio-P. aeruginosa20

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The Environmental Protection Agency (EPA) has included it in studies related to the toxicity of carbamate pesticides, assessing its impact on aquatic life and potential environmental risks.

Case Study: Aquatic Toxicity Assessment

A study performed by the EPA revealed that the compound exhibited moderate toxicity to fish species, with an LC50 value indicating the concentration at which 50% mortality occurs within a specified time frame.

  • Species Tested : Rainbow Trout
  • LC50 Value : 45 mg/L over 96 hours
  • Effect Observed : Behavioral changes and mortality rates correlated with exposure levels.

Enzyme Inhibition

Carbamic acid derivatives are known to act as enzyme inhibitors. The diethyldithio compound has shown promise in inhibiting certain proteases, which could be beneficial in treating diseases related to protein misfolding or degradation.

Table 2: Enzyme Inhibition Activity

Enzyme TypeInhibition Percentage (%)Reference
Aspartyl Protease75
Serine Protease60

Q & A

Basic Research Questions

Q. What are the established synthetic routes for carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between carbamic acid derivatives (e.g., carbamoyl chlorides) and thiol-containing precursors like 1,3-bis(mercaptomethyl)urea. Key steps include controlling stoichiometry to avoid side reactions (e.g., disulfide formation) and optimizing reaction conditions (e.g., inert atmosphere, temperature <50°C) to stabilize thiol intermediates. Characterization via FT-IR and LC-MS is critical to confirm the diester structure .

Q. How is the compound’s structural integrity validated in experimental settings?

  • Methodological Answer : Structural validation requires multi-modal analysis:

  • NMR spectroscopy (¹H, ¹³C) to confirm the presence of diethyl dithiocarbamate groups and urea linkages.
  • X-ray crystallography for precise bond-length and angle measurements, particularly for sulfur-containing moieties.
  • Elemental analysis to verify stoichiometry of carbon, nitrogen, and sulfur .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer : Discrepancies in yields often arise from competing hydrolysis or oxidation of thiol groups. To mitigate:

  • Kinetic studies under varied pH and temperature can identify degradation pathways.
  • In situ monitoring (e.g., Raman spectroscopy) tracks intermediate stability.
  • Comparative solvent screening (e.g., DMF vs. THF) assesses polarity effects on reaction efficiency .

Q. How does computational modeling inform the compound’s reactivity with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking studies with enzymes (e.g., urease) model binding affinities, focusing on interactions between dithiocarbamate groups and catalytic metal ions (e.g., Ni²⁺). Validation requires correlating computational results with enzymatic inhibition assays .

Q. What analytical techniques differentiate between diester and monoester byproducts?

  • Methodological Answer :

  • High-resolution mass spectrometry (HR-MS) identifies molecular ion peaks with mass accuracy <5 ppm.
  • HPLC with UV-Vis detection (λ = 254 nm) separates diester (retention time ~12 min) from monoester (~8 min) based on hydrophobicity.
  • Thiol-specific probes (e.g., Ellman’s reagent) quantify free -SH groups to infer incomplete esterification .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability in aqueous environments?

  • Methodological Answer : Stability variations may stem from trace metal contaminants (e.g., Fe³⁺) accelerating oxidation. To address:

  • ICP-MS detects metal impurities in reaction solvents.
  • Accelerated stability testing under controlled O₂ levels (via glovebox) isolates degradation factors.
  • Comparative TGA-DSC profiles under inert vs. oxidative atmospheres quantify thermal decomposition thresholds .

Key Research Considerations

  • Avoid oversimplification : The compound’s dual reactivity (thiol + carbamate) demands rigorous control of redox conditions.
  • Prioritize reproducibility : Document solvent purity, drying protocols, and inert gas flow rates to ensure cross-lab consistency .

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